



# Application Notes and Protocols for CRISPR/Cas9 Delivery into Primary Cells

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has emerged as a powerful and versatile tool for genome editing, offering unprecedented precision in modifying the genetic material of living organisms.[1] Its application in primary cells, which are isolated directly from living tissue and have a limited lifespan in culture, holds immense therapeutic potential for treating genetic disorders and developing novel cell-based therapies. However, the efficient and safe delivery of CRISPR/Cas9 components into these clinically relevant cells remains a critical challenge.[2]

This document provides detailed application notes and protocols for the delivery of "all-in-one" CRISPR/Cas9 systems, where the Cas9 nuclease and the single guide RNA (sgRNA) are delivered concurrently, into various primary cell types. The term "Cas9-IN-1" is interpreted here as such "all-in-one" delivery systems. We will focus on three primary delivery modalities: Electroporation, Lipid Nanoparticles (LNPs), and Viral Vectors (Lentivirus and Adeno-Associated Virus).

## Mechanism of Action: The CRISPR/Cas9 System

The CRISPR/Cas9 system functions as a molecular scissor guided to a specific DNA target. The two essential components are:



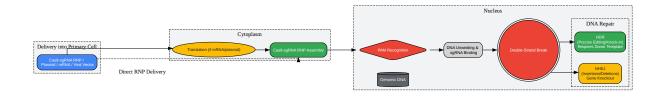
- Cas9 Nuclease: An enzyme that creates a double-strand break (DSB) in the DNA.[3]
- Single Guide RNA (sgRNA): A synthetic RNA molecule composed of a scaffold sequence that binds to Cas9 and a user-defined ~20 nucleotide spacer sequence that directs the Cas9 to a complementary target DNA sequence.[3]

For cleavage to occur, the target DNA sequence must be immediately followed by a short DNA sequence known as a Protospacer Adjacent Motif (PAM).[4] For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is NGG (where N can be any nucleotide).[4]

Once the DSB is created, the cell's natural DNA repair mechanisms are activated. The two main repair pathways are:

- Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the cut site, leading to gene knockout.
- Homology Directed Repair (HDR): A more precise pathway that can be harnessed to knock in specific genetic modifications by providing a DNA repair template.

### Signaling Pathway of CRISPR/Cas9 Action



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Caption: Mechanism of CRISPR/Cas9-mediated gene editing.

# **Delivery Methods into Primary Cells: A Comparative Overview**

The choice of delivery method is critical for successful gene editing in primary cells and depends on the specific cell type, experimental goals, and desired outcomes.



Delivery Method	Form of CRISPR/Cas9	Advantages	Disadvantages	Primary Cell Types
Electroporation	RNP, Plasmid, mRNA	High efficiency for many cell types, transient expression of Cas9 (RNP), rapid.[5][6]	Can cause significant cell death, requires optimization for each cell type.[2]	T cells, Hematopoietic Stem Cells, Keratinocytes, Fibroblasts.[7][8] [9]
Lipid Nanoparticles (LNPs)	mRNA, RNP, Plasmid	Low immunogenicity, suitable for in vivo applications, scalable.[10][11]	Lower efficiency compared to electroporation in some primary cells, requires formulation optimization.[12]	Neurons, Hepatocytes.[13] [14]
Viral Vectors (Lentivirus)	Plasmid (All-in- one)	High transduction efficiency, stable integration for long-term expression.[8]	Risk of insertional mutagenesis, limited packaging capacity, potential for immunogenicity. [15]	Hematopoietic Stem Cells.[8] [16]
Viral Vectors (AAV)	Plasmid (All-in- one)	Low immunogenicity, broad tropism, efficient for in vivo delivery.[17]	Limited packaging capacity, potential for pre- existing immunity in patients.[17] [18]	Cardiomyocytes, Neurons.[19][20]

# **Experimental Protocols**



# Electroporation of Cas9 Ribonucleoprotein (RNP) into Primary Human T Cells

This protocol is adapted from successful studies achieving high editing efficiencies in primary T cells.[6][21]

#### Materials:

- Primary human T cells
- Recombinant Cas9 protein with a nuclear localization signal (NLS)
- Synthetic sgRNA (crRNA:tracrRNA duplex or single guide RNA)
- Electroporation buffer (e.g., Lonza P3 Primary Cell 4D-Nucleofector™ X Kit)
- Electroporation system (e.g., Lonza 4D-Nucleofector™ or Bio-Rad Gene Pulser Xcell™)
- T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
- T cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2)
- · Nuclease-free water and buffers

#### Protocol:

- T Cell Activation (Optional but recommended for higher efficiency):
  - Activate primary T cells with anti-CD3/CD28 beads or plate-bound antibodies for 48-72 hours prior to electroporation.
  - Culture activated T cells in complete T cell medium containing IL-2.
- Preparation of Cas9 RNP Complexes:
  - Resuspend lyophilized Cas9 protein and sgRNA in their respective nuclease-free buffers to the desired stock concentrations.



- For each reaction, mix the sgRNA and Cas9 protein in a sterile microcentrifuge tube. A molar ratio of 3:1 (sgRNA:Cas9) is a good starting point.[21]
- Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
- Electroporation:
  - Harvest activated T cells and count them.
  - Wash the cells once with sterile PBS.
  - Resuspend the cell pellet in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10<sup>6</sup> cells in 20 μL of P3 buffer).
  - Gently mix the cell suspension with the pre-formed Cas9 RNP complex.
  - Transfer the mixture to an electroporation cuvette or strip.
  - Electroporate the cells using a pre-optimized program for primary T cells (e.g., EH115 for the Lonza 4D-Nucleofector™).[6]
- Post-Electroporation Cell Culture:
  - Immediately after electroporation, add pre-warmed complete T cell medium to the cuvette.
  - Gently transfer the cells to a culture plate.
  - Incubate the cells at 37°C and 5% CO2.
  - Analyze gene editing efficiency and cell viability 48-72 hours post-electroporation.

Quantitative Data Example (Primary Human T Cells):



Target Gene	Electropora tion Program	Cas9:sgRN A Ratio	Editing Efficiency (%)	Cell Viability (%)	Reference
CD90	Optimized pulse	1:3	~60	>80	[21]
CXCR4	EH115	Not specified	40-80	>80	[21]
PD-1	Not specified	Not specified	~20	Not specified	[6]

# Lipid Nanoparticle (LNP) Mediated Delivery of Cas9 mRNA and sgRNA to Primary Neurons

This protocol provides a general framework for LNP-mediated delivery to primary neurons, a cell type notoriously difficult to transfect.[13]

#### Materials:

- · Primary neuronal culture
- Cas9 mRNA
- sgRNA
- Lipid nanoparticle formulation (e.g., containing ionizable cationic lipids, cholesterol, helper lipids, and PEG-lipids)
- Microfluidic mixing device for LNP formulation
- Neuronal culture medium

#### Protocol:

- LNP Formulation:
  - Prepare separate solutions of the lipid mixture in a water-miscible organic solvent (e.g., ethanol) and the nucleic acid cargo (Cas9 mRNA and sgRNA) in an aqueous buffer.



- Use a microfluidic mixing device to rapidly mix the lipid and nucleic acid solutions, leading to the self-assembly of LNPs encapsulating the mRNA and sgRNA.
- Purify and concentrate the LNP formulation using dialysis or tangential flow filtration to remove the organic solvent and non-encapsulated nucleic acids.

#### LNP Characterization:

- Determine the size, polydispersity, and zeta potential of the LNPs using dynamic light scattering.
- Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dyebased assay (e.g., RiboGreen).
- Treatment of Primary Neurons:
  - Culture primary neurons to the desired density.
  - Dilute the LNP formulation in pre-warmed neuronal culture medium to the desired final concentration.
  - Add the LNP-containing medium to the neuronal cultures.
  - Incubate the cells at 37°C and 5% CO2 for the desired duration (e.g., 24-72 hours).

#### Analysis:

- After incubation, wash the cells to remove the LNPs.
- Harvest the cells for analysis of gene editing efficiency (e.g., by sequencing or western blot) and assess cell viability (e.g., using a live/dead cell assay).

Quantitative Data Example (Primary Mouse Neurons):



LNP Formulation	Cargo	Editing Efficiency (%)	Cell Viability	Reference
Optimized DOPG- containing	Cas9 mRNA + sgRNA	Target- dependent	High	[13]
MC3 DSPC	Cas9 mRNA + sgRNA	Lower than optimized	High	[13]

# Lentiviral Vector Delivery of an All-in-One CRISPR/Cas9 System to Hematopoietic Stem and Progenitor Cells (HSPCs)

This protocol describes the use of lentiviral vectors for stable gene editing in HSPCs.[8][16]

#### Materials:

- Primary human or mouse HSPCs (e.g., CD34+ cells)
- All-in-one lentiviral vector encoding Cas9, sgRNA, and a fluorescent reporter (e.g., GFP)
- Lentivirus packaging plasmids (e.g., psPAX2 and pMD2.G)
- HEK293T cells for virus production
- HSPC culture medium with appropriate cytokines (e.g., SCF, TPO, Flt3-L)
- Transduction enhancers (e.g., RetroNectin)
- Polybrene

#### Protocol:

- Lentivirus Production:
  - Co-transfect HEK293T cells with the all-in-one CRISPR/Cas9 lentiviral vector and the packaging plasmids using a suitable transfection reagent.



- Collect the virus-containing supernatant 48 and 72 hours post-transfection.
- Concentrate the lentiviral particles, for example, by ultracentrifugation.
- Determine the viral titer.
- HSPC Transduction:
  - Pre-stimulate HSPCs for 12-24 hours in culture medium supplemented with cytokines.
  - Coat non-tissue culture treated plates with a transduction enhancer like RetroNectin.
  - Add the concentrated lentivirus to the coated plates and incubate to allow binding.
  - Remove the unbound virus and add the pre-stimulated HSPCs to the plates.
  - Add polybrene to the culture to enhance transduction efficiency.
  - Incubate the cells with the virus for 24-48 hours.
- Post-Transduction Culture and Analysis:
  - After transduction, transfer the HSPCs to a fresh culture plate with new medium.
  - o Culture the cells for an additional 48-72 hours.
  - Analyze transduction efficiency by measuring the percentage of fluorescent reporterpositive cells via flow cytometry.
  - Assess gene editing efficiency in the transduced cell population.
  - Evaluate the function and differentiation potential of the edited HSPCs.

Quantitative Data Example (Murine Hematopoietic Stem Cells):

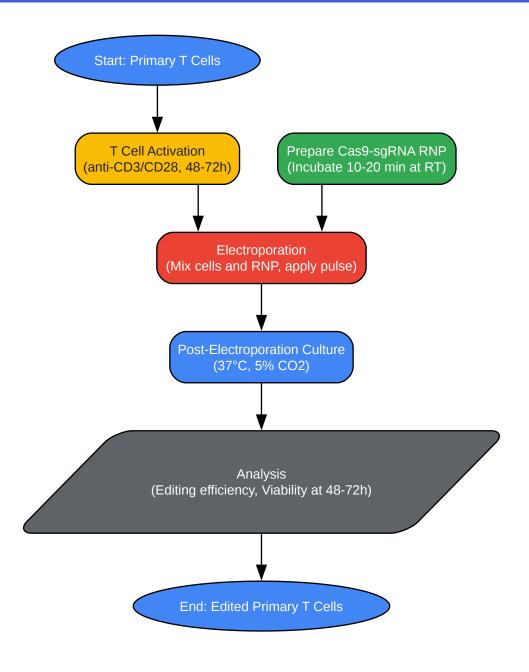


Vector System	Transduction Efficiency (%)	Target Gene Editing	Reference
Lentivirus with sgRNA into Cas9-expressing HSCs	~90 (myeloid), ~70 (lymphoid)	Successful editing demonstrated	[8]
All-in-one lentivirus (pLCv2)	40-50 (human CD34+)	Feasible, but can be challenging	[16]

### **Visualizations**

**Experimental Workflow: Electroporation of Cas9 RNP into Primary T Cells** 



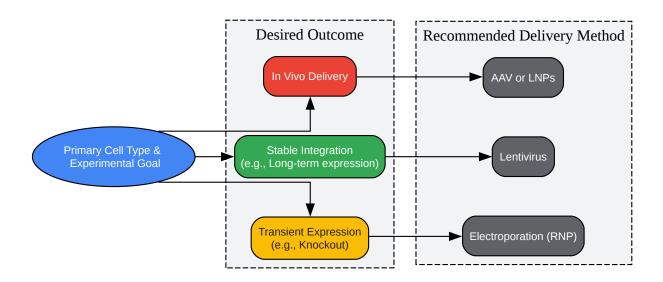


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Caption: Workflow for Cas9 RNP delivery via electroporation.

# **Logical Relationship: Delivery Method Selection for Primary Cells**





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Caption: Decision tree for selecting a delivery method.

### Conclusion

The successful delivery of CRISPR/Cas9 systems into primary cells is a cornerstone for the advancement of gene and cell therapies. This document provides a comprehensive overview and detailed protocols for three major delivery platforms: electroporation, lipid nanoparticles, and viral vectors. The choice of the optimal method depends on a careful consideration of the target primary cell type, the desired genetic modification, and whether the application is for in vitro, ex vivo, or in vivo editing. By following these guidelines and optimizing the protocols for specific experimental contexts, researchers can harness the full potential of CRISPR/Cas9 technology to investigate and treat a wide range of diseases.

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### Methodological & Application





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